2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine
Description
Properties
Molecular Formula |
C5H7N7 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-(2-methyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7N7/c1-12-4(7-2-8-12)3-9-5(6)11-10-3/h2H,1H3,(H3,6,9,10,11) |
InChI Key |
MHNRHQUYOVINSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or other suitable electrophiles. The reaction conditions often include the use of catalysts such as nickel or copper, and the reactions are typically carried out in solvents like dimethylformamide or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. For example, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Structural and Functional Analogues
5,5′-Diamino-4,4′-dinitramino-3,3′-bi-1,2,4-triazole (Compound 61)
- Structure: Features two 1,2,4-triazole rings linked at the 3,3' positions, with amino and nitramino groups at the 4,4' and 5,5' positions.
- Properties: Thermal Stability: Decomposes above 250°C, with enhanced oxygen balance due to nitramino groups. Sensitivity: Impact sensitivity >40 J, attributed to planar molecular geometry and hydrogen bonding .
5′-Nitro-3-(1H-tetrazol-5-yl)-2′H-[1,3′-bi(1,2,4-triazol)]-5-amine (ATNT)
- Structure : A tricyclic system integrating a tetrazole ring, nitro group, and bis-triazole core.
- Properties :
- Comparison : The absence of a tetrazole ring in 2'-methyl-bis-triazole lowers detonation performance but simplifies synthesis and reduces sensitivity (IS >60 J vs. ATNT’s 40 J threshold) .
5-Methyl-N-nitro-1H-1,2,4-triazol-3-amine
- Structure: A mono-triazole with methyl and nitroamino substituents.
- Properties :
- Comparison : The bis-triazole framework of 2'-methyl-bis-triazole distributes substituent effects across two rings, mitigating sensitivity while retaining moderate energy density.
Key Comparative Data
| Property | 2'-Methyl-bis-triazole | Compound 61 | ATNT | 5-Methyl-N-nitro-triazole |
|---|---|---|---|---|
| Molecular Formula | C5H6N10 | C4H4N12O4 | C5H4N12O2 | C3H5N5O2 |
| Thermal Decomposition (°C) | ~300 (estimated) | >250 | 361.1 | 317 |
| Impact Sensitivity (J) | >60 | >40 | >40 | 2.5 |
| Detonation Velocity (m/s) | ~8500 (estimated) | 8159 | 9409 | 7550 |
| Hydrogen Bonding | Intermolecular | Inter-/Intramolecular | Intramolecular | Limited |
Q & A
Q. What are the optimal synthetic routes for preparing 2'-Methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with substituted triazole precursors. Key steps include:
- Nucleophilic substitution or condensation reactions to assemble the bi-triazole core (e.g., coupling methyl-substituted triazole intermediates) .
- Reaction condition optimization :
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use Cu(I) or Pd-based catalysts for cross-coupling steps (e.g., forming C–N bonds between triazole units) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Characterization Techniques | Reference |
|---|---|---|---|---|
| Condensation | 65–75 | DMF, 70°C, CuI catalyst | NMR, MS | |
| Cross-coupling | 55–60 | DMSO, 80°C, Pd(OAc)₂ | HPLC, IR |
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons in the triazole rings and methyl substituents. For example, methyl groups typically resonate at δ 2.1–2.5 ppm in CDCl₃ .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ peak at m/z 236.1) .
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., planar vs. non-planar triazole rings) .
Q. What are the key physicochemical properties influencing its solubility and stability?
Methodological Answer:
- Solubility : Moderately soluble in polar solvents (water, ethanol) due to amine and triazole functionalities. LogP ≈ 1.2–1.5 indicates limited lipophilicity .
- Stability : Degrades under strong acidic/basic conditions (pH < 2 or > 10). Store at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does tautomerism in the triazole rings affect the compound’s reactivity and biological activity?
Methodological Answer: The compound exhibits annular tautomerism , with possible forms:
- 1H,2'H-tautomer : Favored in non-polar environments.
- 2H,1'H-tautomer : Stabilized by hydrogen bonding in polar solvents .
Q. Impact on Activity :
-
Tautomeric forms influence binding to biological targets (e.g., enzymes). For example, the 1H tautomer may enhance interactions with hydrophobic enzyme pockets .
-
Table 2: Tautomer-Specific Bond Parameters (X-ray Data)
Tautomer C–N Bond Length (Å) Dihedral Angle (°) Reference 1H,2'H 1.337 2.3 2H,1'H 1.372 30.8
Q. How can computational modeling (e.g., DFT calculations) predict the tautomeric behavior of this compound in different environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy differences between tautomers (e.g., 1H,2'H is 3.2 kcal/mol more stable than 2H,1'H in gas phase) .
- Solvent Modeling : Use PCM or SMD models to simulate tautomer prevalence in water vs. DMSO .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazole derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
- Substituent effects : Minor structural changes (e.g., fluorobenzyl vs. methyl groups) drastically alter bioactivity .
- Purity validation : Use HPLC (>95% purity) to eliminate confounding results from impurities .
Q. What role do hydrogen-bonding networks play in the compound’s crystal packing and stability?
Methodological Answer:
Q. How does the methyl substituent influence electronic properties and regioselectivity in further functionalization?
Methodological Answer:
- Electron-donating effect : Methyl groups increase electron density at the triazole C5 position, directing electrophilic substitution to C3 .
- Steric hindrance : Limits functionalization at adjacent positions (e.g., bulky reagents favor C5 over C3) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer:
- Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers .
- Batch consistency : Monitor reaction parameters (e.g., pH, stirring rate) to prevent racemization .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
